molecular formula C20H22N2O2 B13366824 [1-(methoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl](diphenyl)methanol

[1-(methoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl](diphenyl)methanol

Katalognummer: B13366824
Molekulargewicht: 322.4 g/mol
InChI-Schlüssel: DQEXUCVXCJXWIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(methoxymethyl)-3,5-dimethyl-1H-pyrazol-4-ylmethanol is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methoxymethyl group at position 1, dimethyl groups at positions 3 and 5, and a diphenylmethanol moiety at position 4.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methoxymethyl)-3,5-dimethyl-1H-pyrazol-4-ylmethanol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be 3,5-dimethyl-1-phenyl-2-pyrazoline.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride and a suitable base.

    Attachment of the Diphenylmethanol Moiety: The final step involves the reaction of the pyrazole derivative with diphenylmethanol under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole ring or the diphenylmethanol moiety, potentially leading to the formation of dihydropyrazoles or diphenylmethane derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the methoxymethyl group or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyrazoles or diphenylmethane derivatives.

    Substitution: Formation of substituted pyrazole derivatives or aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: Due to its structural features, the compound can be explored for potential therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 1-(methoxymethyl)-3,5-dimethyl-1H-pyrazol-4-ylmethanol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Phenyl-3,5-dimethylpyrazole: Lacks the methoxymethyl and diphenylmethanol groups.

    3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of the diphenylmethanol moiety.

    1-(Methoxymethyl)-3,5-dimethylpyrazole: Lacks the diphenylmethanol group.

Uniqueness

The uniqueness of 1-(methoxymethyl)-3,5-dimethyl-1H-pyrazol-4-ylmethanol lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the methoxymethyl group, dimethyl groups, and diphenylmethanol moiety makes it distinct from other pyrazole derivatives and allows for diverse applications in research and industry.

Eigenschaften

Molekularformel

C20H22N2O2

Molekulargewicht

322.4 g/mol

IUPAC-Name

[1-(methoxymethyl)-3,5-dimethylpyrazol-4-yl]-diphenylmethanol

InChI

InChI=1S/C20H22N2O2/c1-15-19(16(2)22(21-15)14-24-3)20(23,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,23H,14H2,1-3H3

InChI-Schlüssel

DQEXUCVXCJXWIB-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NN1COC)C)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.